haterumaimide Q

Description

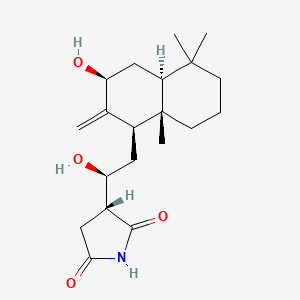

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H31NO4 |

|---|---|

Molecular Weight |

349.5 g/mol |

IUPAC Name |

(3R)-3-[(1S)-2-[(1R,3S,4aS,8aS)-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]pyrrolidine-2,5-dione |

InChI |

InChI=1S/C20H31NO4/c1-11-13(9-15(23)12-8-17(24)21-18(12)25)20(4)7-5-6-19(2,3)16(20)10-14(11)22/h12-16,22-23H,1,5-10H2,2-4H3,(H,21,24,25)/t12-,13+,14+,15+,16+,20-/m1/s1 |

InChI Key |

PPQGMYUYEYHPEL-ZVZFHZCBSA-N |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1C[C@@H](C(=C)[C@@H]2C[C@@H]([C@H]3CC(=O)NC3=O)O)O)(C)C |

Canonical SMILES |

CC1(CCCC2(C1CC(C(=C)C2CC(C3CC(=O)NC3=O)O)O)C)C |

Synonyms |

haterumaimide Q |

Origin of Product |

United States |

Origin and Contextualization of Haterumaimide Q

Natural Occurrence and Discovery within Lissoclimide Alkaloids

Haterumaimide Q belongs to a larger family of marine natural products known as the lissoclimide alkaloids. nih.govuv.es This group of compounds, which also includes the closely related haterumaimides, was first expanded upon following the initial discovery of lissoclimide and dichlorolissoclimide (B1250551) in the early 1990s. nih.gov The haterumaimides themselves, including this compound, were later identified by the research groups of Ueda and Schmitz. nih.gov

The discovery of this compound was part of a broader investigation into the chemical constituents of certain marine organisms. uv.esnih.gov Specifically, a series of new labdane (B1241275) alkaloids, designated haterumaimides N–Q, were reported by Uddin et al. following further investigation of a tunicate from which other haterumaimides had previously been isolated. uv.esnih.gov The lissoclimide family, characterized by a succinimide-containing labdane diterpenoid structure, is noted for its potent cytotoxic properties. nih.govresearchgate.net

Taxonomic and Geographical Sources of Isolation

The primary natural source of this compound and its related compounds are marine ascidians, commonly known as tunicates or sea squirts. nih.govuv.esnih.gov These are filter-feeding marine invertebrates belonging to the class Ascidiacea. nih.gov

Specifically, this compound was isolated from a tunicate of the Lissoclinum species. uv.esnih.goviiarjournals.org This particular ascidian was collected from the coastal waters of Hateruma Island in Okinawa, Japan, which is the origin of the "haterumaimide" name. uv.esnih.govresearchgate.net The family Didemnidae, to which Lissoclinum belongs, is recognized as a rich source of diverse and biologically active marine natural products. iiarjournals.org Interestingly, lissoclimide metabolites have also been found in sea slugs of the Pleurobranchus genus, which are known predators of Lissoclinum tunicates, suggesting a dietary origin for the compounds in these mollusks. uv.esmdpi.commdpi.com

Structural Classification within the Labdane Diterpenoid Family

Chemically, this compound is classified as a labdane diterpenoid alkaloid. nih.govuv.esnih.gov The core of its structure is the labdane framework, a common bicyclic diterpene skeleton. uv.esresearchgate.netmdpi.com Diterpenoids are a class of organic compounds composed of four isoprene (B109036) units. The labdane structure consists of a decalin ring system (two fused six-membered rings) with a side chain at one of the bridgehead carbons. mdpi.com

What makes this compound and other lissoclimides particularly unusual are two key features: the presence of a succinimide (B58015) ring and, in many related compounds, one or two chlorine atoms. uv.esresearchgate.net this compound itself is the non-chlorinated, or "protio," member of this series. nih.govescholarship.org This structural characteristic distinguishes it from its chlorinated counterparts like chlorolissoclimide (B125411) and dichlorolissoclimide. uv.esnih.gov The unique combination of the labdane skeleton and the succinimide moiety defines this specific class of marine alkaloids. nih.govresearchgate.net

Table 1: Key Characteristics of this compound

| Characteristic | Description |

|---|---|

| Chemical Family | Lissoclimide Alkaloids nih.govuv.es |

| Structural Class | Labdane Diterpenoid nih.govnih.govresearchgate.net |

| Natural Source | Lissoclinum sp. (Tunicate) uv.esnih.goviiarjournals.org |

| Geographical Origin | Hateruma Island, Okinawa, Japan uv.esnih.govresearchgate.net |

| Key Structural Feature | Succinimide-containing labdane skeleton nih.govuv.es |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Haterumaimide A |

| Haterumaimide B |

| Haterumaimide C |

| Haterumaimide D |

| Haterumaimide F |

| Haterumaimide G |

| Haterumaimide H |

| Haterumaimide I |

| Haterumaimide J |

| Haterumaimide K |

| Haterumaimide L |

| Haterumaimide M |

| Haterumaimide N |

| Haterumaimide O |

| Haterumaimide P |

| This compound |

| Chlorolissoclimide |

| Dichlorolissoclimide |

| Bromolissoclimide |

| Fluorolissoclimide |

| Methyllissoclimide |

Advanced Structural Elucidation and Stereochemical Characterization

Spectroscopic Methodologies for Comprehensive Structure Determination

The determination of haterumaimide Q's intricate structure has been made possible through the application of sophisticated spectroscopic techniques. These methods provide a detailed view of the molecule's connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Configuration Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural analysis of this compound. Both ¹H and ¹³C NMR data have been instrumental in piecing together its molecular framework. scribd.com The analysis of various NMR experiments, including one-dimensional and two-dimensional spectra, allows for the assignment of protons and carbons within the molecule. This, in turn, reveals the connectivity of the atoms and provides insights into the relative stereochemistry of the chiral centers. nih.govnih.gov

Detailed analysis of coupling constants and Nuclear Overhauser Effect (NOE) correlations in the ¹H NMR spectrum helps to establish the spatial proximity of different protons, which is crucial for determining the molecule's three-dimensional structure. For instance, semisynthetic routes to this compound have utilized NMR to confirm the successful installation of key stereocenters. nih.gov The chemical shifts observed in the ¹³C NMR spectrum further corroborate the proposed structure by indicating the electronic environment of each carbon atom. scribd.com

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |

|---|---|---|

| 2 | - | - |

| 5 | - | - |

| 6 | - | - |

| 7 | - | - |

| 9 | - | - |

| 10 | - | - |

| 12 | - | - |

| 13 | - | - |

| 18 | - | - |

Note: Specific chemical shift values from primary literature are required to populate this table.

Mass Spectrometry Techniques in Structural Confirmation

The fragmentation patterns observed in the mass spectrum can also provide valuable information about the different structural components of the molecule, further supporting the structure elucidated by NMR spectroscopy. researchgate.net The combination of NMR and MS data provides a powerful and comprehensive approach to the structural determination of complex natural products like this compound. nih.govescholarship.org

Stereochemical Assignment and Diastereomeric Considerations

The stereochemistry of this compound is a critical aspect of its chemical identity. The molecule contains several chiral centers, leading to the possibility of multiple diastereomers. The precise arrangement of substituents at these centers is crucial for its biological activity. uv.es

The stereochemical assignment of this compound has been addressed through a combination of spectroscopic analysis and synthetic efforts. nih.gov For instance, the relative stereochemistry of the decalin core and the side chain has been established through detailed NMR studies. nih.gov Furthermore, synthetic strategies have been developed to control the stereochemistry at key positions, such as C7, C12, and C13, allowing for the preparation of specific stereoisomers and confirming the structure of the natural product. uv.esnih.gov The synthesis of analogs with unnatural stereochemistry at certain positions has highlighted the importance of the natural configuration for the molecule's biological properties. nih.gov

| Stereocenter | Configuration |

|---|---|

| C5 | - |

| C7 | - |

| C10 | - |

| C12 | - |

| C13 | - |

Note: The absolute configurations for these centers need to be sourced from definitive stereochemical studies.

Biosynthetic Hypotheses and Precursors

Proposed Pathways and Key Intermediates

The biosynthesis of the haterumaimide Q core is hypothesized to follow the general pathway for diterpenoid synthesis, beginning with a polyene cyclization, followed by specific tailoring reactions to install the characteristic functional groups.

The foundational precursor for all diterpenes is geranylgeranyl pyrophosphate (GGPP), a 20-carbon molecule assembled from isoprene (B109036) units. mdpi.com The formation of the labdane (B1241275) skeleton of this compound is proposed to initiate with the protonation-induced cyclization of GGPP. This cascade reaction forms the bicyclic decalin core structure characteristic of labdane diterpenoids.

Following the formation of the core bicyclic structure, a series of oxidative modifications and rearrangements are presumed to occur. Insights from semi-synthetic approaches starting from the commercially available terpenoid sclareolide (B1681565) have been instrumental in hypothesizing the subsequent steps. nih.govresearchgate.net A key intermediate proposed, based on synthetic strategies, is an aldehyde equivalent to bicyclohomofarnesal. uv.esresearchgate.net

The most unusual feature of the haterumaimide family is the β-hydroxysuccinimide moiety. escholarship.org Synthetic studies suggest that this ring system is installed late in the pathway. A proposed key step involves an aldol-type condensation reaction between the aldehyde intermediate (like bicyclohomofarnesal) and a succinimide (B58015) precursor, followed by cyclization to form the final succinimide ring. uv.esresearchgate.netescholarship.org This sequence, successfully employed in the laboratory, provides a plausible model for the natural biosynthetic process. uv.esescholarship.org

Table 1: Proposed Biosynthetic Steps and Intermediates for this compound

| Step | Precursor/Intermediate | Key Transformation | Resulting Intermediate/Product |

| 1 | Geranylgeranyl Pyrophosphate (GGPP) | Polyene Cyclization | Labdane Diterpene Skeleton |

| 2 | Labdane Diterpene Intermediate | Oxidation/Rearrangement | Bicyclohomofarnesal-like Aldehyde |

| 3 | Aldehyde Intermediate + Succinimide Precursor | Aldol (B89426) Condensation | Acyclic Adduct |

| 4 | Acyclic Adduct | Dehydration/Cyclization | This compound |

Biological Precursors in Natural Producers

The natural production of this compound occurs in marine ascidians (tunicates), particularly of the genus Lissoclinum. uv.esresearchgate.net These compounds have also been isolated from mollusks, such as Pleurobranchus albiguttatus and Pleurobranchus forskalii, which are believed to accumulate them from their diet of these ascidians. researchgate.netmdpi.com

The fundamental building blocks for this compound biosynthesis are derived from primary metabolism within the producing organism.

Diterpene Skeleton: The labdane diterpene core is assembled from five-carbon isoprene units. These units are provided in their activated forms, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). mdpi.com In eukaryotes, IPP and DMAPP are typically synthesized via the mevalonate (B85504) pathway, which starts from acetyl-CoA. mdpi.com Four of these isoprene units are condensed to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP), which serves as the direct precursor for the cyclization reaction that defines the diterpenoid structure. mdpi.com

Succinimide Moiety: The biosynthetic origin of the succinimide ring is less defined but is logically proposed to derive from amino acid metabolism. Precursors such as aspartic acid or glutamic acid are common starting points for nitrogen-containing heterocyclic rings in natural products. A plausible pathway involves the enzymatic conversion of one of these amino acids into a succinimide precursor that can then be incorporated into the final structure, as modeled by laboratory syntheses. uv.esresearchgate.net

Table 2: Fundamental Biological Precursors of this compound

| Component of this compound | Fundamental Precursor(s) | Metabolic Pathway | Natural Producer |

| Labdane Diterpene Core | Isopentenyl Pyrophosphate (IPP), Dimethylallyl Pyrophosphate (DMAPP) | Mevalonate Pathway | Lissoclinum sp. (ascidian) |

| Succinimide Ring | Aspartic Acid or Glutamic Acid (Hypothesized) | Amino Acid Metabolism | Lissoclinum sp. (ascidian) |

Synthetic Chemistry of Haterumaimide Q and Analogues

Semi-Synthetic Routes from Terpenoid Precursors

The structural similarity of the lissoclimides to readily available terpenoid starting materials has made semi-synthesis an attractive and efficient strategy. escholarship.orgnih.govresearchgate.net These approaches leverage the existing stereochemistry of a natural product precursor to streamline the synthesis of the complex target molecule.

Sclareolide-Based Approaches to the Lissoclimide Scaffold

A cornerstone of many semi-synthetic efforts toward haterumaimide Q and its congeners is the use of the commercially available labdane (B1241275) diterpenoid, sclareolide (B1681565). escholarship.orgresearchgate.netacs.org Sclareolide provides a pre-formed decalin core, significantly reducing the number of steps required to construct the lissoclimide scaffold. An efficient and general strategy has been developed to elaborate sclareolide into the lissoclimide framework, enabling access to this compound in high yields. escholarship.orgescholarship.org This approach has also been successfully applied to the synthesis of other members of the lissoclimide family, such as chlorolissoclimide (B125411). escholarship.org

The conversion of sclareolide to the lissoclimide core typically involves a sequence of chemical transformations. These include the opening of the lactone ring present in sclareolide and subsequent dehydration to form a key exocyclic alkene. acs.org This is followed by allylic oxidation to introduce a ketone functionality, which serves as a handle for further modifications. acs.org This general and reliable sequence has proven instrumental in the synthesis of a variety of lissoclimide natural products and their analogues. escholarship.orgnih.gov

| Precursor | Key Transformation | Resulting Scaffold |

| Sclareolide | Lactone opening, dehydration, allylic oxidation | Lissoclimide decalin core |

Strategic Introduction of Key Functional Groups (e.g., β-hydroxysuccinimide)

A critical and defining feature of the haterumaimides is the presence of a β-hydroxysuccinimide moiety. escholarship.orgresearchgate.net The introduction of this functional group is a crucial step in the synthetic sequence and is often performed late in the synthesis due to its potential sensitivity to various reaction conditions. nih.gov A dependable, aldol-based approach has been developed for the late-stage introduction of this critical hydroxysuccinimide motif. nih.gov

One highly effective method involves a three-step, two-pot process for the introduction of the β-hydroxysuccinimide group. researchgate.netresearchgate.net This process has been a salient feature in the synthesis of all lissoclimides and haterumaimides derived from sclareolide. researchgate.netresearchgate.net Furthermore, an Evans auxiliary-based aldol (B89426) approach has been developed to reliably install the hydroxysuccinimide moiety common to all lissoclimide natural products. escholarship.org In some instances, the choice of boron enolate formation conditions, such as using dicyclohexylboron triflate (Cy2BOTf) instead of dibutylboron triflate (n-Bu2BOTf), has been shown to significantly improve the diastereoselectivity of the imide introduction. nih.gov

Total Synthetic Strategies

While semi-synthesis offers an efficient route, total synthesis provides greater flexibility for creating diverse analogues and for confirming the absolute stereochemistry of the natural product. researchgate.net Total synthesis approaches to this compound have been developed, showcasing innovative strategies for constructing the complex molecular architecture from simple starting materials. researchgate.net

Epoxide-Initiated Bicyclization for Core Skeleton Assembly

A key strategy in the total synthesis of haterumaimide-related structures involves an epoxide-initiated bicyclization to construct the decalin core. escholarship.orgescholarship.org This biomimetic approach mimics the proposed biosynthetic pathway of many terpenoid natural products. imperial.ac.ukmdpi.com Terminal epoxide-initiated cyclizations are particularly well-suited for the synthesis of diterpenoids that are oxygenated at specific positions, such as C18 or C19. nih.gov

In the context of synthesizing haterumaimide J, a related and more potent member of the family, a terminal epoxide-based cation-π bicyclization was employed with great success. nih.gov This strategy utilized a furan (B31954) as a nucleophilic terminator to rapidly assemble the key structural features of the molecule. nih.gov The use of a Lewis acid, such as ethylaluminum dichloride, was found to effectively promote the key epoxide-initiated, furan-terminated bicyclization. nih.gov This powerful cyclization strategy provides access to a readily diversifiable intermediate that can be converted to this compound and other key analogues. escholarship.org

Stereocontrolled Construction of Vicinal Stereocenters

The synthesis of complex natural products like this compound often requires the precise control of multiple stereocenters, including challenging vicinal (adjacent) stereocenters. researchgate.net The construction of these stereocenters with high diastereoselectivity is a significant challenge in organic synthesis. organic-chemistry.orgpnas.orgrsc.org

Various methods have been developed to address this challenge. For instance, intramolecular iodo-aldol cyclizations have been shown to be highly diastereoselective for producing carbocycles and heterocycles containing vicinal quaternary and tertiary stereocenters. organic-chemistry.org In the synthesis of lissoclimide analogues, the inherent stereocontrol of allylsilane SE' functionalization has been exploited. escholarship.org Furthermore, in the total synthesis of haterumaimide J, the stereochemistry of a chlorine atom was ingeniously used as a control element to direct the outcome of the key bicyclization reaction, demonstrating the power of substrate-based stereocontrol. nih.gov The development of catalytic asymmetric methods, such as the Heck reaction, has also provided powerful tools for the enantioselective formation of all-carbon quaternary stereocenters. nih.gov

Regioselective and Stereoselective Functionalization

The synthesis of this compound and its analogues necessitates a high degree of regioselectivity and stereoselectivity in various functionalization reactions. acs.orgwebflow.comprinceton.edu Regioselectivity refers to the preference for a reaction to occur at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. mdpi.commasterorganicchemistry.com

Selective Oxidation Reactions (e.g., C7 and C12 Positions)

The introduction of oxygen atoms at specific, unactivated positions within the complex scaffold of this compound and its analogues is a formidable synthetic challenge. The positions of these hydroxyl groups, particularly at C7 and C12, are crucial for their biological activity. researchgate.net Researchers have developed targeted strategies to achieve the desired regioselectivity and stereoselectivity.

A common strategy for synthesizing this compound and related compounds involves the late-stage functionalization of a pre-formed decalin core, often derived from commercially available starting materials like (+)-sclareolide. escholarship.orgnih.gov One documented approach for introducing the C7 hydroxyl group involves a selenium dioxide (SeO2) mediated allylic oxidation to install an axial allylic alcohol. researchgate.net This intermediate can then be subjected to oxidation, for instance, a Swern oxidation, to yield the corresponding enone. The subsequent reduction of this enone is critical for establishing the correct stereochemistry. A stereoselective reduction can then be employed to furnish the desired equatorial C7-hydroxyl group. researchgate.net

However, achieving the correct stereochemistry at the C7 position is not always straightforward. In the synthesis of certain analogues, attempts to oxidize an allylsilane precursor with various oxygen atom transfer reagents resulted in the formation of the unnatural configuration of the C7 hydroxyl group. nih.gov This highlights the subtle stereoelectronic factors that govern these transformations.

The table below summarizes key findings in the selective oxidation of haterumaimide precursors.

| Precursor Type | Target Position | Reagent(s) | Key Transformation(s) | Stereochemical Outcome |

| Allylic Precursor | C7 | 1. SeO2 2. Swern Oxidation 3. Stereoselective Reduction | 1. Allylic hydroxylation 2. Oxidation to enone 3. Reduction of enone | Formation of equatorial C7-OH researchgate.net |

| Allylsilane Precursor | C7 | Various oxygen atom transfer reagents | Allylic oxidation | Formation of unnatural C7-OH configuration nih.gov |

Chlorine-Atom-Controlled Polycyclizations and Stereochemical Outcome

The synthesis of highly potent analogues, such as haterumaimide J, has necessitated the development of novel strategies for constructing the polycyclic system with precise stereochemical control. nih.gov A particularly innovative approach utilizes a chlorine atom as a "single-atom auxiliary" to direct the stereochemical course of a terminal-epoxide-initiated bicyclization cascade. nih.govnih.gov

This strategy was developed to address the challenging functional group arrangement in haterumaimide J, which features C18 oxygenation and C2 chlorination. nih.gov The synthesis employs a furan-containing building block as a nucleophilic terminator for the cyclization. nih.gov The key finding is that the presence of a chlorine atom at the C2 position exerts a powerful influence on the stereochemical outcome of the cationic polycyclization. nih.gov

In a pivotal experiment comparing the cyclization of a chloroepoxide with its non-chlorinated (deschloro) counterpart, a dramatic difference in selectivity was observed. The bicyclization of the deschloro analogue showed an intrinsic preference for oxygenation at the C19 position. However, the presence of the C2-chlorine atom in the anti-diastereomer of the chloroepoxide completely overturns this inherent selectivity, leading to the selective formation of the diastereomer with the desired C18 oxygenation (an equatorial hydroxymethyl group). nih.gov Conversely, the cyclization of the syn-diastereomer of the chloroepoxide results in selective formation of the C19-oxygenated product (an axial hydroxymethyl group). nih.gov

This demonstrates the chlorine atom's capacity to act as a powerful stereocontrol element, likely through steric and/or electronic effects that influence the conformation of the cyclization transition state. This methodology, showcasing catalyst-, substrate-, and auxiliary-based stereocontrol, holds significant promise for the synthesis of other complex polycyclic terpenoids, particularly those within the ent-kaurane class. nih.govescholarship.org

The table below illustrates the profound impact of the chlorine atom on the stereochemical outcome of the epoxide-initiated bicyclization.

| Cyclization Substrate | Key Feature | Major Product | Outcome |

| anti-Chloroepoxide | C2-Chlorine present | Diastereomer with C18 oxygenation | Chlorine atom overrides intrinsic selectivity, directing oxygenation to C18. nih.gov |

| syn-Chloroepoxide | C2-Chlorine present | Diastereomer with C19 oxygenation | Chlorine atom stereochemistry dictates outcome, leading to C19 oxygenation. nih.gov |

| des-Chloro analogue | No Chlorine | Product with C19 oxygenation | Demonstrates the intrinsic selectivity for C19 oxygenation in the absence of the chlorine auxiliary. nih.gov |

Structure Activity Relationship Sar Investigations

Elucidation of Pharmacophoric Elements (e.g., Hydroxyimide Moiety)

A central aspect of the SAR of the haterumaimide/lissoclimide class is the identification of the pharmacophore—the essential molecular features necessary for biological activity. Through the analysis of structural biology and computationally generated binding poses, the hydroxyimide group has been identified as a key pharmacophore. escholarship.orgescholarship.org This succinimide (B58015) ring is a critical element, serving to anchor the inhibitor within its binding site on the ribosome. nih.gov

Synthetic strategies have underscored the importance of this moiety, often incorporating a dependable, late-stage aldol-based reaction to install the critical hydroxysuccinimide motif. nih.govresearchgate.net Further studies have suggested that the imido NH group within this ring system is essential for the cytotoxic activity observed in this class of compounds. nih.gov X-ray co-crystallography studies of lissoclimide analogues with the ribosome confirm that the succinimide portion interacts with the same residues in a very similar way across different analogues, highlighting its fundamental role in molecular recognition and binding. nih.gov

Impact of Functional Group Variations on Biological Efficacy

One of the most significant findings in the SAR of this family is the role of the substituent at the C2 position. Haterumaimide Q, which is unfunctionalized at this position (possessing a hydrogen atom), shows markedly different binding characteristics compared to its halogenated counterparts like chlorolissoclimide (B125411). nih.gov

Co-crystal structures reveal that the C2 substituent directly interacts with the tRNA exit (E) site of the ribosome. nih.govescholarship.org In chlorinated analogues, a novel face-on halogen-π interaction occurs between the C2 chloride and guanine (B1146940) residues (specifically G2794) of the 25S rRNA. nih.govescholarship.org This interaction provides a calculated energetic benefit of 1.1 to 1.8 kcal/mol, contributing significantly to binding affinity. nih.gov

In contrast, the C2 hydrogen of this compound engages in only a very weak interaction with the guanosine (B1672433) residues G-2793 and G-2794. nih.gov The absence of a larger, more electronically active group at C2 is believed to be the cause of a different orientation of the decalin ring within the binding pocket compared to halogenated analogues. nih.gov The presence of a halogen at C2 is considered a critical contributor to potency. nih.govrcsb.orgrcsb.org This is quantitatively supported by ribosome binding affinity data, which shows that analogues with a C2 substituent larger than hydrogen have a much stronger affinity for the ribosomal E site. nih.gov

| Compound | C2 Substituent | Equilibrium Binding Constant (Kd) to Ribosome (μM) |

|---|---|---|

| This compound (hatQ) | -H | 85 ± 35 |

| Fluorolissoclimide (FL) | -F | 3.8 ± 1.3 |

| Chlorolissoclimide (CL) | -Cl | 0.9 ± 0.4 |

| Bromolissoclimide (BrL) | -Br | 0.7 ± 0.25 |

| Methyllissoclimide (MeL) | -CH3 | 1.4 ± 0.75 |

Data sourced from Hidden-Markov modeling of single-molecule FRET data. nih.gov

Hydroxyl groups on the decalin framework also play a crucial role in the biological activity of this compound and its analogues. The C7-hydroxyl group, in particular, has been shown to form a hydrogen bond with the amino acid Pro56 on the eukaryotic-specific ribosomal protein eL42. nih.gov This interaction with a ribosomal protein, rather than exclusively with rRNA, is a distinguishing feature for some members of this inhibitor class. nih.gov

The combination of a C2-halogen and a C7-hydroxyl group appears to be synergistic, leading to stronger translation inhibition. rcsb.orgrcsb.orgnih.gov The stabilizing halogen-π interaction at C2 seems to facilitate or enhance the hydrogen-bonding interaction at C7. rcsb.orgrcsb.org While some studies suggest that hydroxyl groups at C-6, C-12, and C-18 are also important for cytotoxicity against certain cell lines nih.gov, other work focusing on ribosome binding indicates that C18 oxygenation has little effect on potency. nih.gov The comparison of cytotoxicity between this compound and its 7-deoxy analogue (7-deoxythis compound) showed that their activities varied by less than an order of magnitude, indicating that while the C7-hydroxyl contributes to potency, its absence is not completely detrimental to activity. escholarship.org

| Compound | C2 Group | C7 Group | A2058 (Melanoma) | DU145 (Prostate) |

|---|---|---|---|---|

| This compound | -H | -OH | ~1 | ~1 |

| Chlorolissoclimide | -Cl | -OH | ~1 | <1 |

| 7-deoxythis compound | -H | -H | ~1 | ~1 |

| 7-deoxychlorolissoclimide | -Cl | -H | ~1 | ~1 |

Data represents approximate IC50 values from comparative studies. escholarship.orgresearchgate.netoup.com

Influence of Halogenation at C2 on Target Interaction

Computational Modeling and Prediction of SAR

Computational modeling has been an indispensable tool for understanding the SAR of the haterumaimide/lissoclimide family. nih.govresearchgate.netescholarship.org By using the X-ray co-crystal structure of chlorolissoclimide bound to the eukaryotic 80S ribosome as a starting point, researchers have been able to computationally rationalize the observed SAR data. nih.govescholarship.org These models help to explain how structural deviations in various analogues, including this compound, account for differences in biological activity relative to the most potent compounds. nih.gov

Computationally generated binding poses were instrumental in the initial identification of the hydroxyimide moiety as the key pharmacophore. escholarship.orgescholarship.org Furthermore, modeling has been used to dissect the energetics of specific molecular interactions. For instance, calculations of the C45/RNA complex highlighted the importance of hydrogen bonds between chlorolissoclimide and the ribosomal protein eL42 in conferring higher potency. researchgate.net These computational studies not only explain existing experimental data but also provide a predictive framework for the structure-guided design of new, potentially more effective translation inhibitors. nih.govescholarship.org

Molecular Mechanisms of Biological Activity

Interaction with Eukaryotic Ribosomal Machinery

Haterumaimide Q and related lissoclimides are potent inhibitors of eukaryotic protein synthesis. nih.govresearchgate.net Their mechanism involves direct binding to the 80S ribosome, the eukaryotic cellular machine for protein production, thereby interfering with the elongation cycle of translation. escholarship.orgencyclopedia.pubnih.gov

Inhibition of Eukaryotic Translation Elongation

This compound and its congeners, such as chlorolissoclimide (B125411), are established inhibitors of the elongation step in eukaryotic protein synthesis. nih.govresearchgate.net They prevent the exit of transfer RNA (tRNA) from the ribosome, which leads to an accumulation of ribosomes on messenger RNA (polysomal accumulation) and ultimately results in cell death. escholarship.org This inhibition is achieved by sterically hindering the movement of the deacylated tRNA from the peptidyl (P) site to the exit (E) site on the large ribosomal subunit. nih.govresearchgate.net The binding of these compounds to the E-site physically blocks the space that the CCA-end of the E-site tRNA would normally occupy, thus arresting the translocation process. nih.govnih.gov

Ribosomal E-Site Binding Characterization

The binding site for this compound and other lissoclimides is located at the E-site on the large ribosomal subunit (60S). nih.govescholarship.orgmdpi.com This was confirmed through X-ray co-crystallography studies of chlorolissoclimide with the Saccharomyces cerevisiae 80S ribosome. nih.gov The lissoclimides share this binding pocket with other known translation inhibitors like cycloheximide (B1669411) and lactimidomycin. nih.gov The succinimide (B58015) moiety of the lissoclimides is crucial for anchoring the inhibitor within the binding site. acs.org The affinity of these compounds for the ribosome is influenced by various substituents on the lissoclimide scaffold, which engage in specific interactions with ribosomal components. acs.orgnih.gov

Structural Biology of Compound-Ribosome Complexes

The detailed molecular interactions between lissoclimides and the ribosome have been elucidated through high-resolution structural studies, providing a basis for understanding their inhibitory mechanism and for the rational design of new analogs. nih.govescholarship.orgnih.gov

X-ray Co-crystallographic Analysis of Lissoclimide-Ribosome Interactions

X-ray crystallography has been instrumental in revealing the atomic details of how lissoclimides bind to the ribosome. The co-crystal structure of chlorolissoclimide with the yeast 80S ribosome was solved at a resolution of 3.0 Å. nih.gov This analysis showed that the inhibitor binds to the E-site of the large ribosomal subunit, in a pocket also occupied by other known inhibitors like cycloheximide and lactimidomycin. nih.govmdpi.com The structure revealed that the binding of chlorolissoclimide does not induce significant conformational changes in the ribosome's E-site. nih.gov Similar crystallographic studies have been performed for other lissoclimide analogs, such as fluorolissoclimide, bromolissoclimide, and a synthetic analog known as C45, providing a comparative understanding of their binding modes. nih.govacs.orgoup.comnih.govoup.compdbj.org

| Compound | Organism | Resolution (Å) | PDB ID | Key Findings |

|---|---|---|---|---|

| Chlorolissoclimide | Saccharomyces cerevisiae | 3.0 | 5TBW | Binds to the large subunit E-site, revealing a novel halogen-π interaction. nih.gov |

| C45 (synthetic analogue) | Saccharomyces cerevisiae | 3.1 | 6HHQ | Binds to the same E-site pocket as chlorolissoclimide, highlighting the role of halogen bonding. nih.govoup.comnih.govoup.compdbj.org |

| This compound | Saccharomyces cerevisiae | - | 8P4V | Part of a comparative study of differentially halogenated lissoclimide analogues. acs.org |

| Fluorolissoclimide | Saccharomyces cerevisiae | - | 8P85 | Used to probe the importance of halogen identity in ribosome binding. acs.org |

| Bromolissoclimide | Saccharomyces cerevisiae | - | 8PNN | Investigated the role of the halogen in translation inhibition and cytotoxicity. acs.org |

Molecular Interactions at the Ribosomal Binding Pocket (e.g., Hydrogen Bonding, Halogen-π Interactions)

The binding of lissoclimides to the ribosomal E-site is stabilized by a network of specific molecular interactions. The succinimide portion of the molecule establishes interactions with ribosomal RNA (rRNA) residues G92, C93, U2763, and A2802 of the 25S rRNA. nih.govnih.gov

A particularly noteworthy interaction is the hydrogen bond formed between the C7-hydroxyl group of chlorolissoclimide and the backbone of the eukaryotic-specific ribosomal protein eL42. nih.govmdpi.com This interaction with a protein component is a distinguishing feature compared to many other ribosome inhibitors that bind exclusively to rRNA. nih.govescholarship.org

Furthermore, a novel and significant face-on halogen-π interaction occurs between the chlorine atom at the C2 position of chlorolissoclimide and the guanine (B1146940) base of G2794 in the 25S rRNA. nih.govescholarship.org This type of interaction, where a halogen atom interacts favorably with an aromatic ring, contributes significantly to the binding affinity. nih.gov The presence and nature of the halogen at the C2 position, along with the C7-hydroxyl group, are critical for the potent inhibitory activity of these compounds. acs.orgnih.govfigshare.com The synergy between the halogen-π interaction and the hydrogen bond with eL42 appears to be a key determinant of the strong translation inhibition by lissoclimides. acs.orgnih.govfigshare.com

| Compound Moiety | Interacting Ribosomal Component | Type of Interaction | Reference |

|---|---|---|---|

| Succinimide | G92, C93, U2763, A2802 (25S rRNA) | Multiple contacts | nih.govnih.gov |

| C7-hydroxyl group | eL42 (ribosomal protein) | Hydrogen bond | nih.govmdpi.com |

| C2-chlorine atom | G2794 (25S rRNA) | Halogen-π interaction | nih.govescholarship.org |

Derivatization and Analogue Design for Mechanistic Probes

Synthesis of Structurally Modified Haterumaimide Analogues

The synthesis of haterumaimide Q analogues has been a key focus, enabling a deeper understanding of this class of compounds. nih.govresearchgate.net A notable achievement has been the semi-synthesis of this compound itself, along with chlorolissoclimide (B125411) and other unnatural analogues, starting from the commercially available terpenoid sclareolide (B1681565). nih.govescholarship.orgescholarship.org This approach has proven efficient for producing this compound in high yields. escholarship.org

A more versatile, analogue-oriented synthesis route has also been developed to generate a diverse range of lissoclimide analogues. nih.gov This strategy allows for systematic modifications at key positions of the molecule, providing valuable insights into the structure-activity relationships (SAR). nih.govresearchgate.net For instance, this approach has facilitated the synthesis of analogues with variations in the A-ring and B-ring, as well as the late-stage introduction of different functional groups. nih.gov

Key synthetic strategies have included:

Semi-synthesis from Sclareolide : A short and efficient pathway to this compound and chlorolissoclimide. nih.govescholarship.orgescholarship.org

Analogue-Oriented Synthesis : A flexible approach enabling the creation of a diverse library of analogues with targeted modifications. nih.gov This has included the use of polyene cyclization and the incorporation of an A-ring alkene and a B-ring allylsilane for diversification. nih.gov

Epoxide-Initiated Bicyclization : A strategy employed for the synthesis of more complex family members like haterumaimides J and K, highlighting the role of the C2-chlorine atom in stereocontrol. nih.govnih.gov

These synthetic endeavors have provided access to a panel of probes, including halogenated variants like fluorolissoclimide and bromolissoclimide, and a methylated analogue, methyllissoclimide. acs.orgsciprofiles.com

Evaluation of Analogues in Biological Assays for Mechanistic Insight

The synthesized analogues of this compound have been subjected to a variety of biological assays to probe their mechanism of action and to establish a clear structure-activity relationship (SAR). nih.govnih.gov The cytotoxic properties of these compounds have been evaluated against a range of cancer cell lines, including P388 murine leukemia, and aggressive human cancers such as A2058 melanoma and DU145 prostate cancer. nih.govnih.gov

From these studies, several key structural features have been identified as essential for the cytotoxic activity of the haterumaimide family:

The presence of hydroxyl groups at positions C-6, C-7, C-12, and C-18. nih.gov

A chlorine atom at the C-2 position. nih.gov

An imido NH group within ring C. nih.gov

The evaluation of a panel of halogenated and methylated analogues has provided further mechanistic insights. acs.orgsciprofiles.com While chlorolissoclimide was found to be the most potent cytotoxin in some assays, the protio compound, this compound, and other analogues have been instrumental in understanding the role of the C2 substituent. nih.govacs.org For example, the absence of a halogen at C2 in this compound leads to a different orientation of the decalin ring within the ribosomal binding pocket compared to its halogenated counterparts. acs.org

Table 1: Cytotoxicity Data for this compound and Selected Analogues

| Compound | P388 IC50 (µM) | A2058 IC50 (µM) | DU145 IC50 (µM) | HUT78 IC50 (nM) | Translation Inhibition (TI) |

|---|---|---|---|---|---|

| This compound | - | - | - | - | - |

| Chlorolissoclimide (CL) | 0.059 | Sub-micromolar | Sub-micromolar | - | More potent than Synribo® |

| Haterumaimide J (hatJ) | - | ca. 30 nM | ca. 30 nM | Nanomolar | - |

| Haterumaimide K (hatK) | - | ca. 30 nM | ca. 30 nM | Nanomolar | - |

| Analogue 39 (C12/13 epimer) | 2.4 | - | - | - | - |

Data sourced from multiple studies. nih.govnih.gov Direct comparison may not be possible due to variations in experimental conditions. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Rational Design of Probes for Ribosomal Interaction Studies

The rational design of molecular probes based on the haterumaimide scaffold has been crucial for investigating their interaction with the eukaryotic ribosome. nih.govacs.org The discovery that these compounds bind to the E-site (exit site) of the large ribosomal subunit has guided the design of new analogues to probe this specific interaction. nih.govacs.org

Co-crystal structures of several lissoclimide analogues, including this compound, with the 80S eukaryotic ribosome have been solved. nih.govacs.org These structural studies have revealed that the succinimide (B58015) moiety is a key anchoring point, interacting with the same residues across different analogues. acs.org The mechanism of translation inhibition is believed to involve a steric clash between the bound inhibitor and the incoming deacylated tRNA at the E-site. acs.org

A significant finding from these studies was the identification of a halogen-π interaction between the C2 chloride of chlorolissoclimide and a guanine (B1146940) residue (G-2794) in the ribosome. nih.govacs.org To further investigate the importance of this interaction, a series of analogues with different substituents at the C2 position were synthesized, including:

This compound (protio, with a hydrogen at C2)

Fluorolissoclimide (fluoro)

Bromolissoclimide (bromo)

Methyllissoclimide (methyl) acs.orgsciprofiles.com

Analysis of the co-crystal structures of these probes revealed that the presence of a non-hydrogen substituent at C2 is necessary for the decalin ring to adopt the same orientation as chlorolissoclimide, allowing for interaction with the π system of guanosine (B1672433) G-2794. acs.org this compound, lacking this bulky group, shows a different orientation within the binding pocket. acs.org These findings highlight the power of rational probe design in dissecting the molecular details of ligand-target interactions and explaining the observed structure-activity relationships. nih.govacs.org

Ecological and Environmental Context

Role as Marine Natural Products in Interspecies Interactions

Haterumaimide Q belongs to the lissoclimide family of diterpenoid alkaloids, a class of secondary metabolites that play a significant role in the chemical ecology of marine invertebrates. These compounds are primarily produced by tunicates (ascidians), particularly those of the genus Lissoclinum. vliz.benih.gov The potent cytotoxicity exhibited by many haterumaimides is a key feature that underpins their ecological function, primarily as a chemical defense mechanism. nih.gov Sessile marine organisms like ascidians are often in intense competition for space and are vulnerable to predation; as such, they have evolved to produce an array of bioactive compounds to deter predators and inhibit the growth of competitors. vliz.benih.gov

The haterumaimides, including this compound, are classic examples of such defensive compounds. Their biological activity serves to make the ascidian unpalatable to potential predators. nih.gov This chemical defense is a crucial survival strategy for these soft-bodied, stationary animals. The interaction between the producing organism, Lissoclinum, and its predators provides a clear example of this dynamic. Slow-moving or shell-less predators, such as heterobranch molluscs of the genus Pleurobranchus, feed on these ascidians. nih.govuv.es The isolation of lissoclimide-type compounds from these molluscs indicates a direct trophic link and highlights the role of these chemicals in predator-prey interactions. nih.govuv.es While the predator may consume the ascidian, the potent cytotoxicity of the sequestered compounds can, in turn, render the mollusc itself toxic to its own predators, a phenomenon known as defensive sequestration. nih.govnih.gov The presence of halogen atoms, such as chlorine in many haterumaimides, is a rare feature in natural products and can enhance the bioactivity and, consequently, the defensive capabilities of the molecule. uv.esresearchgate.net

Bioaccumulation and Biotransformation in Marine Food Webs

The transfer of this compound and its congeners through the marine food web is a clear illustration of bioaccumulation. This process occurs when an organism absorbs a substance at a rate faster than that at which the substance is lost by catabolism and excretion. In the marine environment, this is commonly seen when a predator consumes prey containing specific chemical compounds.

A well-documented example involves the sea slug Pleurobranchus forskalii and its prey, ascidians of the genus Lissoclinum. nih.gov P. forskalii feeds on these tunicates and accumulates the haterumaimides produced by them. nih.govmdpi.com This dietary sequestration is not merely a passive accumulation. Evidence points to the mollusc actively biotransforming the ingested compounds. mdpi.com Biotransformation is the chemical modification of substances by a living organism. In this case, the predator mollusc modifies the chemical structure of the haterumaimides obtained from its diet, resulting in a different suite of related compounds being present in its tissues. mdpi.com

For instance, while a range of haterumaimides, including F, G, H, I, J, K, N, O, P, and Q, have been isolated from Lissoclinum species, different congeners such as haterumaimide L and M have been identified in the predator molluscs Pleurobranchus albiguttatus and Pleurobranchus forskalii. uv.esresearchgate.netnih.gov This suggests that the mollusc metabolizes the originally ingested compounds into new derivatives. This process of accumulating and modifying chemical defenses from a food source is a sophisticated ecological strategy, turning the predator into a chemically defended organism itself. nih.gov The study of which specific compounds are found in the producer versus the predator provides insight into the metabolic pathways and the ecological dynamics of chemical defense transfer in marine food webs.

Interactive Table: Distribution of Haterumaimide Compounds in Producer and Predator Organisms

| Organism Type | Species | Role in Interaction | Associated Haterumaimide Compounds |

| Producer | Lissoclinum sp. | Produces defensive compounds | Haterumaimide F, G, H, I, J, K, N, O, P, Q, Chlorolissoclimide (B125411), Dichlorolissoclimide (B1250551) |

| Predator | Pleurobranchus forskalii | Predator / Sequesters compounds | Haterumaimide L, M, Chlorolissoclimide, Dichlorolissoclimide |

| Predator | Pleurobranchus albiguttatus | Predator / Sequesters compounds | Haterumaimide L, M |

Advanced Analytical and Computational Methodologies

Biophysical Techniques for Ribosomal Thermal Stability Assessment

To probe how the binding of haterumaimide Q affects the stability of its target, researchers have employed biophysical techniques such as nano-differential scanning fluorimetry (nanoDSF). acs.orgnih.govnanotempertech.comnuvisan.comnih.gov This method measures the thermal unfolding of a protein or a large complex like the ribosome by monitoring changes in the intrinsic fluorescence of tryptophan residues as the temperature increases. nih.govmdpi.com Any shift in the melting temperature (Tm) upon ligand binding indicates a change in the complex's stability.

In a study comparing this compound and its halogenated analogues, ribosomes were incubated with the compounds and their denaturation profiles were recorded. acs.orgnih.gov The results showed that different lissoclimides could be categorized into two groups based on their effect on the ribosome's thermal stability, inducing shifts in the melting onset points of either 0.4–0.7 °C or 1.0–1.2 °C compared to the DMSO control. acs.org These thermal shift assays suggest a stabilizing role for the interactions between lissoclimide compounds and the eukaryote-specific ribosomal protein eL42. acs.org Specifically, the C7-hydroxyl group present on this compound can form hydrogen bonds with the backbone of residues Pro-56 and Phe-58 of eL42, contributing to binding and stability. acs.orgnih.gov

Single-Molecule Fluorescence Resonance Energy Transfer (smFRET) in Binding Kinetics

Single-molecule Fluorescence Resonance Energy Transfer (smFRET) has been a pivotal technique for experimentally determining the binding affinities and observing the real-time kinetics of this compound with the ribosome. nih.govucsf.eduresearchgate.net This method allows researchers to monitor the conformational dynamics of individual ribosomes. nih.gov In these experiments, pre-translocation ribosome complexes are assembled with fluorescent dyes, such as Cy3 and Cy5, attached to tRNAs in the P and A sites, respectively. nih.govresearchgate.net The FRET efficiency between the dyes reports on the conformational state of the ribosome, which can shift between "classical" and "hybrid" states. The binding of an E-site inhibitor like this compound influences this equilibrium. nih.govresearchgate.net

By titrating the drug and observing the shift in the ribosome population towards the classical state, researchers can determine the apparent dissociation constant (KD). nih.govresearchgate.net For this compound, smFRET studies revealed a KD of 100 ± 30 μM for the yeast ribosome and a notably weaker affinity for the human ribosome, with a KD of 400 ± 100 μM. nih.govresearchgate.net These results highlight a lower affinity compared to its halogenated counterpart, chlorolissoclimide (B125411). nih.gov The residence time of this compound on the ribosome was observed to be very short, which prevented an accurate estimation of its dissociation rate constant. nih.gov

Advanced Computational Chemistry for Molecular Dynamics

Computational chemistry, including molecular docking and molecular dynamics (MD) simulations, has provided critical insights into the structural basis of this compound's interaction with the ribosome at an atomic level. nih.govnih.govitu.edu.trfrontiersin.org These methods complement experimental data from X-ray crystallography and smFRET by predicting binding poses and calculating interaction energies. nih.govresearchgate.netresearchgate.net

Docking studies, validated by a 3.16 Å resolution X-ray co-crystal structure (PDB ID: 8P4V), have shown that this compound binds within the E-site of the large ribosomal subunit. rcsb.orgresearchgate.net Computational models revealed that the lack of a bulky substituent at the C2 position (having only a hydrogen) leads to a different orientation of the decalin ring within the binding pocket compared to its halogenated analogues. nih.gov This results in weaker interactions with the 25S rRNA, which may contribute to its lower binding affinity. nih.gov

Furthermore, density functional theory calculations have been used to dissect the intermolecular interaction energies. nih.govresearchgate.net These calculations helped to rationalize the differences in activity between this compound and other lissoclimides by quantifying the energetic contributions of specific interactions, such as the hydrogen bonds between the C7-hydroxyl group and the eL42 protein. nih.govresearchgate.net The synergy between computational modeling and experimental work has been crucial for explaining structure-activity relationships and guiding the design of new, potentially more potent, translation inhibitors. nih.gov

Q & A

Q. What structural characteristics differentiate haterumaimide Q from related lissoclimide analogs?

this compound (hatQ) lacks chlorine atoms in its core structure compared to dichlorolissoclimide (DCL) and chlorolissoclimide (CL), which have 2 and 1 Cl atoms, respectively. Instead, it retains hydrogen atoms at these positions, correlating with its reduced cytotoxicity (IC50 = 120 nM vs. 2–7 nM for Cl-containing analogs) . Structural analysis via NMR and X-ray crystallography is critical for confirming these differences. Researchers should prioritize comparative structural elucidation to understand functional group contributions to bioactivity.

Q. What experimental assays are standard for evaluating this compound’s cytotoxicity?

In vitro cytotoxicity assays using human cancer cell lines (e.g., HeLa, MCF-7) are standard. Dose-response curves are generated to calculate IC50 values, with this compound typically showing lower potency than chlorinated analogs . Methodologically, ensure consistent cell culture conditions (e.g., passage number, media composition) and validate results via replicate experiments (n ≥ 3) to minimize variability.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported cytotoxicity data for this compound across studies?

Discrepancies may arise from differences in cell line specificity, assay protocols (e.g., MTT vs. ATP-based viability assays), or compound purity. To address this:

- Perform orthogonal assays (e.g., apoptosis markers, caspase activation) to confirm cytotoxicity mechanisms.

- Compare structural analogs (e.g., hatQ vs. DCL) to isolate the impact of Cl substitution on activity .

- Use high-purity samples (>95% by HPLC) and disclose synthesis/purification methods to enable reproducibility .

Q. What strategies optimize the stereoselective synthesis of this compound?

The 18-step synthesis of this compound involves a terminal-epoxide-initiated bicyclization cascade, where a C2 chlorine atom controls stereochemistry . Key methodological considerations:

- Use chiral pool starting materials (e.g., L-proline derivatives) to enforce stereocontrol.

- Employ furan as a nucleophilic terminator to stabilize cationic intermediates during bicyclization.

- Validate stereochemical outcomes via NOESY NMR or chiral chromatography.

Q. How can structure-activity relationship (SAR) studies explain this compound’s reduced potency compared to chlorinated analogs?

SAR analysis reveals that chlorine atoms in DCL and CL enhance binding affinity to ribosomal targets (e.g., mitochondrial ribosomes). For hatQ, the absence of Cl reduces electronegativity and hydrophobic interactions, lowering potency . To test this:

- Synthesize hatQ derivatives with selective Cl substitutions.

- Perform molecular docking simulations to compare binding energies.

- Corrogate results with in vitro cytotoxicity data to identify critical functional groups.

Q. What analytical methods are recommended for detecting this compound in complex biological matrices?

Use LC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity. Key parameters:

- Column: C18 reversed-phase (2.1 × 50 mm, 1.7 µm).

- Ionization: ESI-positive mode (m/z 450.2 → 332.1 for hatQ).

- Validate method specificity via spike-recovery experiments in plasma/tissue homogenates (recovery ≥ 80%).

Methodological Guidelines

- Data Contradiction Analysis : When conflicting bioactivity data arise, apply counter-screening assays (e.g., proteomics to identify off-target effects) and meta-analyze published datasets for consensus patterns .

- Stereochemical Validation : Always cross-verify synthetic products with computational models (e.g., DFT for energy-minimized conformers) and experimental data (e.g., optical rotation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.